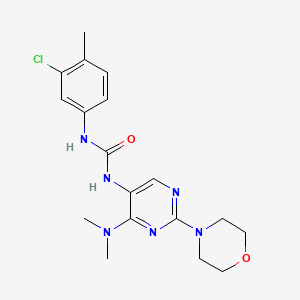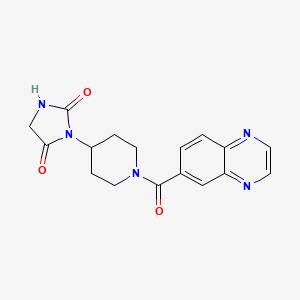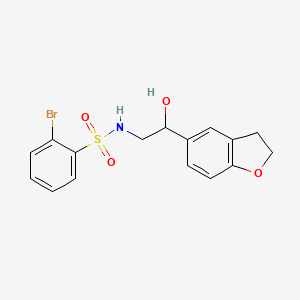
2-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide" is a benzenesulfonamide derivative, which is a class of compounds known for their diverse biological activities. Benzenesulfonamides have been studied extensively due to their potential therapeutic applications, including enzyme inhibition and antidiabetic effects . The presence of a bromo substituent and a benzofuran moiety in the compound suggests that it may have unique chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the alkylation of sulfonamide groups or the condensation of sulfonamides with other aromatic compounds. For example, the N-alkylation of 2-azidobenzenesulfonamide with alkyl halides can lead to various sulfonamide derivatives, which can be further transformed into different heterocyclic structures . Similarly, the condensation of 4-bromobenzaldehyde with sulfadiazine has been used to synthesize substituted benzenesulfonamides . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be characterized by techniques such as X-ray diffraction, which provides information on the crystal system, space group, and intermolecular interactions . The dihedral angles between aromatic rings and the presence of hydrogen bonds, as well as other non-covalent interactions, are crucial for the stability and properties of these compounds . The molecular structure of "2-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide" would likely exhibit similar characteristics, with the potential for interesting supramolecular architectures.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, including nucleophilic substitution, which can be used to introduce different functional groups into the molecule . The reactivity of the bromo substituent in the compound would make it amenable to further functionalization through reactions with nucleophiles. Additionally, the presence of the hydroxyethyl group could lead to intramolecular reactions, potentially forming cyclic structures or enabling the compound to act as a ligand in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. Factors such as the presence of electron-withdrawing or electron-donating substituents, hydrogen bonding capability, and molecular geometry affect properties like solubility, melting point, and reactivity . The compound "2-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide" would be expected to have distinct properties based on its unique structural features, which could be explored through experimental studies.
Aplicaciones Científicas De Investigación
Brominated Compounds in Environmental and Health Studies
Brominated compounds, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), are significant in environmental chemistry and toxicology. These compounds are by-products of the combustion of brominated flame retardants and have been studied for their persistence in the environment and potential health impacts. For instance, PBDDs and PBDFs share similar toxicological profiles with their chlorinated counterparts, indicating potential endocrine-disrupting effects and impacts on the immune system. Such studies underscore the importance of monitoring and understanding the behavior of brominated compounds in the environment and their biological effects (J. Mennear & C. C. Lee, 1994; L. Birnbaum, D. Staskal, & J. Diliberto, 2003).
Sulfonamides in Pharmaceutical Research
Sulfonamides, such as propyl paraben, have been extensively studied for their antimicrobial properties and applications in pharmaceuticals. These compounds serve as preservatives in foods, drugs, and cosmetics, highlighting the importance of understanding their pharmacokinetics, metabolism, and potential toxicological effects. Research into sulfonamides has provided valuable insights into their safety profiles, mechanisms of action, and implications for human health (M. Soni, G. Burdock, S. Taylor, & N. Greenberg, 2001).
Applications in Organic Synthesis and Bioactive Molecule Development
Brominated and sulfonamide functional groups are pivotal in the synthesis of bioactive molecules, offering routes to novel pharmaceuticals and materials. For example, benzothiazoles and their derivatives, characterized by the presence of sulfur and nitrogen atoms, have garnered attention for their diverse pharmacological activities, including antimicrobial and anticancer properties. The structural modifications of such scaffolds allow for the development of new therapeutic agents, showcasing the versatility and potential of incorporating bromine and sulfonamide groups into organic molecules (A. Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).
Propiedades
IUPAC Name |
2-bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4S/c17-13-3-1-2-4-16(13)23(20,21)18-10-14(19)11-5-6-15-12(9-11)7-8-22-15/h1-6,9,14,18-19H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMMDGZNXYVSLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=CC=CC=C3Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

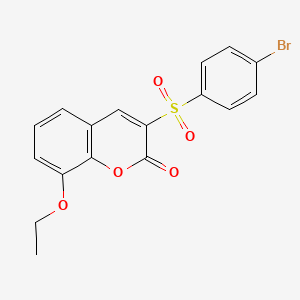
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2537679.png)
![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2537680.png)
![4,7-Dimethyl-2-(2-methylpropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2537682.png)

![N-(2,4-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2537685.png)
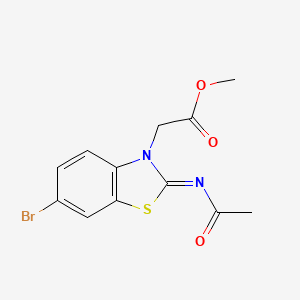

![Ethyl 4-[2-[2-oxo-2-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2537689.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2537690.png)
![4-Amino-5-benzoyl-2-[(3,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2537693.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide](/img/structure/B2537694.png)
